molecular formula C19H18ClN3O3 B11304357 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide

2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide

Cat. No.: B11304357
M. Wt: 371.8 g/mol
InChI Key: QCRYTGPETYQANO-UHFFFAOYSA-N
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Description

2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure that includes a chlorophenyl group, an oxadiazole ring, and an acetamide moiety, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic aromatic substitution reactions.

    Coupling with Phenoxy Acetamide: The final step involves coupling the oxadiazole intermediate with phenoxy acetamide in the presence of coupling agents like EDCI or DCC, often in solvents such as dichloromethane or DMF.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and acetamide moieties.

    Reduction: Reduction reactions may target the oxadiazole ring or the chlorophenyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products:

    Oxidation Products: Hydroxylated derivatives and carboxylic acids.

    Reduction Products: Reduced oxadiazole derivatives and dechlorinated phenyl compounds.

    Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Used in the development of advanced materials with specific electronic or photonic properties.

Biology and Medicine:

    Pharmacology: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural features.

    Biochemistry: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: Development of new drug candidates and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels are common targets, where the compound can act as an inhibitor or modulator.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific application.

Comparison with Similar Compounds

  • 2-{2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide
  • 2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the phenyl ring (chlorine, bromine, fluorine).
  • Unique Properties: The chlorophenyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties compared to its bromine and fluorine counterparts, influencing its efficacy and safety profile in various applications.

This detailed article provides a comprehensive overview of 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

2-[2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-propan-2-ylacetamide

InChI

InChI=1S/C19H18ClN3O3/c1-12(2)21-17(24)11-25-16-6-4-3-5-15(16)18-22-19(26-23-18)13-7-9-14(20)10-8-13/h3-10,12H,11H2,1-2H3,(H,21,24)

InChI Key

QCRYTGPETYQANO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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